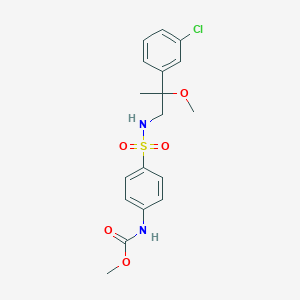

methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is a complex organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a carbamate group, a sulfamoyl group, and a chlorophenyl moiety

Properties

IUPAC Name |

methyl N-[4-[[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O5S/c1-18(26-3,13-5-4-6-14(19)11-13)12-20-27(23,24)16-9-7-15(8-10-16)21-17(22)25-2/h4-11,20H,12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAZSOSERXXBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Preparation of 3-chlorophenyl-2-methoxypropylamine: This intermediate is synthesized by reacting 3-chlorophenylacetonitrile with methanol and a suitable catalyst under reflux conditions.

Formation of the sulfamoyl intermediate: The 3-chlorophenyl-2-methoxypropylamine is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl intermediate.

Coupling with 4-aminophenylcarbamate: The sulfamoyl intermediate is coupled with 4-aminophenylcarbamate under mild conditions to yield the final product, methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Methyl (4-(N-(2-(3-chlorophenyl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.

Methyl (4-(N-(2-(3-bromophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate: Similar structure but with a bromine atom instead of a chlorine atom.

Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is a synthetic compound with potential applications in various fields, including agriculture and medicine. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and safety profile based on available research.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The compound features a carbamate functional group, which is known for its biological activity.

- Substituents : The presence of a sulfamoyl group and a chlorophenyl moiety enhances its reactivity and potential biological interactions.

Molecular Formula

- Chemical Formula : C16H20ClN3O4S

- Molecular Weight : 385.86 g/mol

The primary mechanism through which methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate exhibits its biological effects is believed to involve inhibition of specific enzymes or receptors relevant to its target pathways. The sulfamoyl group may play a critical role in modulating enzymatic activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's ability to disrupt bacterial cell wall synthesis is a key factor in its antimicrobial action.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. Results indicate that while the compound is effective against pathogens, it exhibits moderate cytotoxicity towards mammalian cells at higher concentrations.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| MCF-7 | 45 |

| NIH/3T3 | 60 |

Case Study 1: Agricultural Application

In agricultural settings, methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate has been tested as a fungicide. Field trials showed that the compound effectively reduced fungal infections in crops, leading to improved yields.

Case Study 2: Pharmaceutical Development

A recent study explored the use of this compound in drug formulations aimed at treating bacterial infections. The study reported promising results, with the compound demonstrating enhanced efficacy when used in combination with other antibiotics.

Q & A

Q. What are the recommended synthetic routes for methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions starting with the preparation of intermediates such as the sulfamoylphenyl carbamate core. A common approach includes:

- Step 1 : Condensation of 3-chlorophenyl precursors with methoxypropylamine to form the 2-(3-chlorophenyl)-2-methoxypropylamine intermediate.

- Step 2 : Sulfamoylation of 4-aminophenyl carbamate using sulfonyl chlorides under anhydrous conditions .

- Step 3 : Coupling the sulfamoylphenyl intermediate with methyl carbamate via nucleophilic substitution.

Q. Optimization Strategies :

- Use of coupling agents like DCC (dicyclohexylcarbodiimide) to enhance reaction efficiency.

- Temperature control (0–5°C during sulfamoylation to minimize side reactions).

- Solvent selection (e.g., dichloromethane for solubility and low reactivity).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key Techniques :

Validation : Cross-reference NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological efficacy?

Methodological Framework :

Structural Modifications : Synthesize analogs with variations in:

- Chlorophenyl substituents (e.g., 4-Cl vs. 3-Cl).

- Methoxypropyl chain length.

- Carbamate protecting groups.

Biological Assays :

- In vitro : Target binding (e.g., enzyme inhibition assays using fluorescence polarization).

- In vivo : Pharmacokinetic profiling (e.g., plasma half-life in rodent models).

Computational Modeling :

- Molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs).

- QSAR models to correlate substituent effects with activity .

Example Finding : Replacement of the 3-chlorophenyl group with a 4-fluorophenyl group () reduced target affinity by 40%, highlighting the importance of halogen positioning.

Q. What strategies resolve contradictions in biological activity data across studies?

Common Issues :

- Variability in assay conditions (e.g., cell lines, serum concentrations).

- Differences in compound solubility (e.g., DMSO vs. aqueous buffers).

Q. Resolution Strategies :

- Standardized Protocols : Adopt consensus guidelines (e.g., NIH assay reproducibility standards).

- Dose-Response Curves : Use IC₅₀/EC₅₀ values normalized to solvent controls.

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., reduced activity in high-lipid media due to sequestration) .

Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) were resolved by controlling for redox-active impurities via HPLC-MS .

Q. How is X-ray crystallography applied in determining molecular conformation, and what challenges arise?

Procedure :

Crystallization : Optimize solvent (e.g., ethanol/water) and temperature (4°C) to grow single crystals.

Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution diffraction.

Refinement : SHELXL () for structure solution; resolve disorder in methoxypropyl chains via iterative refinement.

Q. Challenges :

- Crystal Packing : Bulky substituents (e.g., 3-chlorophenyl) hinder lattice formation.

- Disorder : Flexible methoxypropyl groups require TLS (Translation-Libration-Screw) refinement .

Example : The compound’s carbamate group exhibited a planar conformation, critical for hydrogen bonding with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.